2-Bromo-3,6-difluorobenzotrifluoride
Overview
Description
2-Bromo-3,6-difluorobenzotrifluoride is a chemical compound with the molecular formula C7H2BrF5 . It is a solid substance and has a molecular weight of 260.99 .
Molecular Structure Analysis
The InChI code for 2-Bromo-3,6-difluorobenzotrifluoride is1S/C7H2BrF5/c8-3-1-2-4(9)5(6(3)10)7(11,12)13/h1-2H
. This code provides a standardized way to represent the compound’s molecular structure. Physical And Chemical Properties Analysis
2-Bromo-3,6-difluorobenzotrifluoride is a solid substance . It has a molecular weight of 260.99 . The InChI code for this compound is1S/C7H2BrF5/c8-3-1-2-4(9)5(6(3)10)7(11,12)13/h1-2H
.
Scientific Research Applications
Regioflexible Substitution
A study highlighted the regioflexible substitution of 1,3-difluorobenzene, demonstrating the selective conversion into various benzoic acids and bromobenzoic acids, which could potentially include derivatives similar to "2-Bromo-3,6-difluorobenzotrifluoride" for specific applications in organic synthesis (Schlosser & Heiss, 2003).
Cluster Compounds Synthesis
Research on the synthesis and crystal structure of Cs2Nb6Br5F12 presented the formation of novel niobium cluster compounds with bromofluoride units. This work underscores the importance of halogenated fluorides in designing materials with unique structural properties (Cordier, Hernandez, & Perrin, 2002).
Microwave-Assisted Cyclization
Another study focused on the microwave-assisted cyclization of aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates under mildly basic conditions to synthesize 6H-benzo[c]chromen-6-ones and their tetrahydro analogues, demonstrating the versatility of brominated fluorinated compounds in facilitating efficient cyclization reactions (Dao et al., 2018).
Difluoromethylation of N-Heterocycles
The difluoromethylation of N-heterocycles highlighted the utility of brominated and fluorinated compounds in introducing fluorine atoms into organic molecules, expanding the toolkit for modifying bioactive compounds and pharmaceuticals (Ma, Xuan, & Song, 2018).
Fluorine Atom Attachment
A comprehensive review on attaching the fluorine atom to organic molecules using BrF3 and other reagents showcases the broad applicability of fluorinated reagents in organic synthesis, including the creation of compounds with CF2, CF3, and CHF2 groups (Rozen, 2005).
properties
IUPAC Name |
2-bromo-1,4-difluoro-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-6-4(10)2-1-3(9)5(6)7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTZDUMAMPLXJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,6-difluorobenzotrifluoride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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